6-Chloropurine 3-oxide
Overview
Description
6-Chloropurine 3-oxide is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a chlorine atom at the 6th position and an oxygen atom at the 3rd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropurine 3-oxide can be synthesized through the oxidation of 6-chloropurine. One common method involves the use of monoperphthalic acid in ether as the oxidizing agent . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid in ether.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as ammonia, ethanol, and thiol compounds are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Further oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine compounds, depending on the nucleophile used.
Scientific Research Applications
6-Chloropurine 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloropurine 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Chloropurine: A precursor to 6-chloropurine 3-oxide, used in similar applications.
6-Methoxypurine 3-oxide: Another purine derivative with similar oxidation properties.
6-Ethoxypurine 3-oxide: Similar to 6-methoxypurine 3-oxide, but with an ethoxy group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an oxygen atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-3-hydroxypurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCHATUWSXPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566460 | |
Record name | 6-Chloro-3H-purin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-60-7 | |
Record name | 6-Chloro-3H-purin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloropurine 3-oxide a valuable building block in purine chemistry?
A1: this compound exhibits remarkable versatility as a starting material for synthesizing diverse purine derivatives. Its reactivity stems from the presence of the chlorine atom at position 6, which can be readily displaced by various nucleophiles, including amines and thiols [, ]. This property enables the introduction of a wide range of substituents at this position, leading to the creation of novel purine analogs with potentially modified biological activities.
Q2: Can you provide specific examples of how this compound has been utilized to synthesize other compounds?
A2: Certainly! The research highlights several examples:
- Reaction with amines: this compound reacts with various amines to yield 6-substituted purine 3-oxides []. This reaction has been employed to synthesize compounds like 6-benzyladenine 3-oxide, a derivative with potential cytokinin activity [].
- Reaction with selenourea: This reaction provides a route to 6-selenopurine 3-oxide [], a compound that might hold promise in areas like materials science or catalysis due to the unique properties of selenium.
- Formation of 6-mercaptopurine 3-oxide: Treatment with ammonium dithiocarbamate converts this compound into 6-mercaptopurine 3-oxide []. This thiol derivative opens avenues for further modifications and could be particularly interesting for exploring potential anti-cancer activities.
Q3: The research mentions cytokinin activity. What is the significance of studying N-oxides of N6-benzyladenine in this context?
A3: Cytokinins are a class of plant hormones that play crucial roles in growth and development. N6-benzyladenine (BA) is a synthetic cytokinin widely used in plant tissue culture. The study investigated the cytokinin activity of three N-oxides of BA: the N(1)-oxide, N(3)-oxide, and N(7)-oxide []. Understanding how the position of the N-oxide functionality impacts cytokinin activity could lead to the development of more potent or selective plant growth regulators for agricultural applications.
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